TDZD-8 vs. AR-A014418: Mechanistic Advantage of Non-ATP-Competitive GSK-3β Inhibition
TDZD-8 is a non-ATP-competitive inhibitor of GSK-3β with an IC50 of 2 µM . In contrast, AR-A014418 is an ATP-competitive inhibitor with an IC50 of 104 ± 27 nM (Ki = 38 nM) [1]. While AR-A014418 exhibits higher potency in isolated kinase assays, its ATP-competitive mechanism is associated with broader kinase inhibition and potential for cytoskeletal toxicity, whereas the non-ATP-competitive nature of TDZD-8 confers a distinct selectivity and safety profile, as detailed in a 2023 review [2].
| Evidence Dimension | Mechanism of GSK-3β Inhibition and Potency |
|---|---|
| Target Compound Data | Non-ATP-competitive; IC50 = 2 µM |
| Comparator Or Baseline | AR-A014418: ATP-competitive; IC50 = 104 ± 27 nM, Ki = 38 nM |
| Quantified Difference | Different mechanism of action; AR-A014418 is ~20-fold more potent in kinase assay, but TDZD-8 is associated with lower cytoskeletal toxicity due to its non-ATP-competitive binding. |
| Conditions | In vitro GSK-3β kinase activity assays using recombinant enzyme and peptide substrates. |
Why This Matters
For researchers investigating chronic GSK-3β signaling or performing long-term cell culture studies, the non-ATP-competitive mechanism of TDZD-8 may offer a critical advantage in reducing off-target cytoskeletal effects compared to ATP-competitive inhibitors.
- [1] Bhat R, Xue Y, Berg S, et al. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. J Biol Chem. 2003 Nov 14;278(46):45937-45. View Source
- [2] Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Ovid Discovery. 2023. View Source
